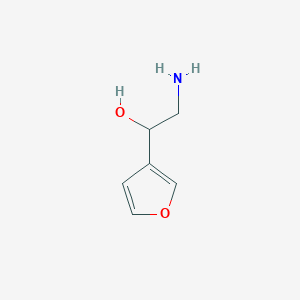![molecular formula C26H45NO7 B1343955 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate CAS No. 1192657-83-2](/img/structure/B1343955.png)
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate
Übersicht
Beschreibung
Sie kommt als Natriumsalz in der Galle von Säugetieren vor und ist ein Konjugat von Cholsäure mit Glycin . Die Verbindung spielt eine entscheidende Rolle bei der Verdauung und Resorption von Nahrungsfetten.
Wissenschaftliche Forschungsanwendungen
Glycocholsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Reagenz bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Die Verbindung wird verwendet, um die Emulgierung und Resorption von Fetten in biologischen Systemen zu untersuchen.
Medizin: Glycocholsäure wird bei der Formulierung von Medikamenten verwendet, um deren Resorption und Bioverfügbarkeit zu verbessern.
Industrie: Sie wird bei der Herstellung von Detergenzien und Emulgatoren für verschiedene industrielle Anwendungen verwendet
5. Wirkmechanismus
Glycocholsäure wirkt als Detergens, um Fette für die Resorption zu solubilisieren. Sie interagiert mit Nahrungsfetten und zerlegt sie in kleinere Mizellen, die leicht von der Darmschleimhaut aufgenommen werden können. Die Verbindung selbst wird resorbiert und spielt eine Rolle im enterohepatischen Kreislauf der Gallensäuren .
Ähnliche Verbindungen:
Taurocholsäure: Eine weitere Gallensäure, die mit Taurin anstelle von Glycin konjugiert ist.
Deoxycholsäure: Eine sekundäre Gallensäure, die durch die bakterielle Einwirkung auf Cholsäure gebildet wird.
Chenodesoxycholsäure: Eine primäre Gallensäure, die an der Verdauung von Fetten beteiligt ist.
Einzigartigkeit: Glycocholsäure ist aufgrund ihrer spezifischen Konjugation mit Glycin einzigartig, die im Vergleich zu anderen Gallensäuren unterschiedliche physikalisch-chemische Eigenschaften und biologische Funktionen verleiht. Ihre Rolle bei der Emulgierung und Resorption von Fetten macht sie zu einem wichtigen Bestandteil des Verdauungssystems .
Wirkmechanismus
Target of Action
Glycocholic acid hydrate, also known as 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate, primarily targets Gastrotropin . Gastrotropin plays a crucial role in the regulation of gastrointestinal motility and secretion.
Mode of Action
Glycocholic acid hydrate acts as a detergent to solubilize fats for absorption . It is a conjugate of cholic acid with glycine, and it is itself absorbed . This interaction with fats and its subsequent absorption is the primary mode of action of glycocholic acid hydrate.
Biochemical Pathways
Glycocholic acid hydrate is involved in the emulsification of fats . It is a critical regulator in the development of liver diseases, including chronic hepatitis B . The accumulation of bile acids, especially taurocholic acid, promotes HBV replication by impairing CD8+ T and NK cell function in patients with chronic hepatitis B .
Pharmacokinetics
It is known that glycocholic acid hydrate is absorbed after it solubilizes fats .
Result of Action
The primary result of the action of glycocholic acid hydrate is the solubilization of fats for absorption . This process aids in the digestion and absorption of dietary fats. It also plays a role in the progression of certain liver diseases .
Action Environment
The action of glycocholic acid hydrate can be influenced by various environmental factors. For instance, the presence of food can stimulate hepatic uptake and biliary excretion . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as pH, temperature, and the presence of other compounds .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Glycocholsäure kann durch die Konjugation von Cholsäure mit Glycin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Aktivierung der Carboxylgruppe der Cholsäure, gefolgt von ihrer Reaktion mit Glycin unter milden alkalischen Bedingungen .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Glycocholsäure oft durch Extraktion von Galle aus Säugetieren gewonnen, gefolgt von Reinigungs- und Kristallisationsprozessen. Die extrahierte Galle wird behandelt, um Glycocholsäure zu isolieren, die dann gereinigt wird, um die Hydratform zu erhalten .
Arten von Reaktionen:
Oxidation: Glycocholsäure kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener oxidierter Derivate führen.
Reduktion: Die Verbindung kann reduziert werden, um Deoxycholsäurederivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Reagenzien wie Acylchloride und Alkylhalogenide werden häufig für Substitutionsreaktionen verwendet.
Hauptprodukte:
Oxidation: Oxidierte Gallensäurederviate.
Reduktion: Deoxycholsäurederivate.
Substitution: Verschiedene substituierte Gallensäurederviate.
Vergleich Mit ähnlichen Verbindungen
Taurocholic acid: Another bile acid conjugated with taurine instead of glycine.
Deoxycholic acid: A secondary bile acid formed by the bacterial action on cholic acid.
Chenodeoxycholic acid: A primary bile acid involved in the digestion of fats.
Uniqueness: Glycocholic acid is unique due to its specific conjugation with glycine, which imparts distinct physicochemical properties and biological functions compared to other bile acids. Its role in the emulsification and absorption of fats makes it a critical component in the digestive system .
Eigenschaften
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO6.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);1H2/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKPRHOCWKLQPK-ZUHYDKSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647723 | |
| Record name | Glycocholic acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192657-83-2 | |
| Record name | Glycocholic acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





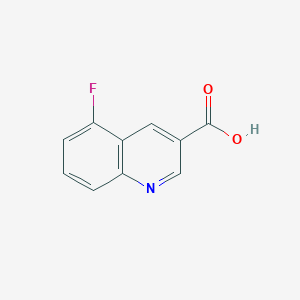

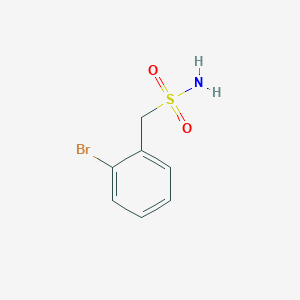



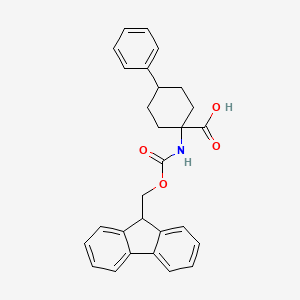
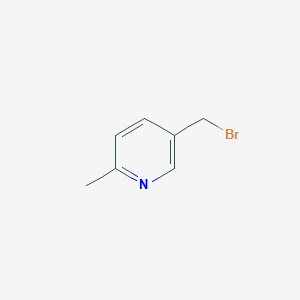
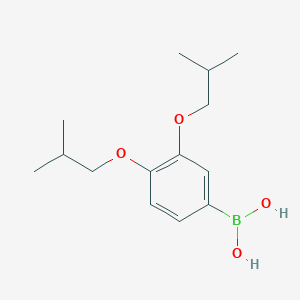
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)
